2-Acetylaminofluorene 2-Acetylaminofluorene 2-acetylaminofluorene appears as white powder or light beige solid. (NTP, 1992)
2-acetamidofluorene is the parent of the class of 2-acetamidofluorenes, being an ortho-fused polycyclic arene that consists of 9H-fluorene bearing an acetamido substituent at position 2. It is a carcinogenic and mutagenic derivative of fluorene. It has a role as an antimitotic, a carcinogenic agent, a mutagen and an epitope. It derives from a hydride of a fluorene.
2-Acetylaminofluorene is used by scientists to study the carcinogenicity and mutagenicity of aromatic amines. No information is available on the acute (short-term), chronic (long-term), reproductive, or developmental effects of 2-acetylaminofluorene in humans. It has caused a variety of tumors in laboratory animals. EPA has not classified 2-acetylaminofluorene for carcinogenicity.
2-Acetylaminofluorene is a synthetic, light tan crystalline solid that is insoluble in water and soluble in alcohols, glycols, ether, acetic acid, and fat solvents. It is used as a positive control by toxicologists to study the carcinogenicity and mutagenicity of aromatic amines. When heated to decomposition, 2-acetylaminofluorene emits toxic fumes of nitrogen oxides. The primary routes of potential human exposure to 2-acetylaminofluorene are inhalation and dermal contact. It is reasonably anticipated to be a human carcinogen. (NCI05)
2-Acetylaminofluorene can cause cancer according to an independent committee of scientific and health experts.
A hepatic carcinogen whose mechanism of activation involves N-hydroxylation to the aryl hydroxamic acid followed by enzymatic sulfonation to sulfoxyfluorenylacetamide. It is used to study the carcinogenicity and mutagenicity of aromatic amines.
Brand Name: Vulcanchem
CAS No.: 53-96-3
VCID: VC20863662
InChI: InChI=1S/C15H13NO/c1-10(17)16-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3,(H,16,17)
SMILES: CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2
Molecular Formula: C15H13NO
Molecular Weight: 223.27 g/mol

2-Acetylaminofluorene

CAS No.: 53-96-3

Cat. No.: VC20863662

Molecular Formula: C15H13NO

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

2-Acetylaminofluorene - 53-96-3

Specification

Description 2-acetylaminofluorene appears as white powder or light beige solid. (NTP, 1992)
2-acetamidofluorene is the parent of the class of 2-acetamidofluorenes, being an ortho-fused polycyclic arene that consists of 9H-fluorene bearing an acetamido substituent at position 2. It is a carcinogenic and mutagenic derivative of fluorene. It has a role as an antimitotic, a carcinogenic agent, a mutagen and an epitope. It derives from a hydride of a fluorene.
2-Acetylaminofluorene is used by scientists to study the carcinogenicity and mutagenicity of aromatic amines. No information is available on the acute (short-term), chronic (long-term), reproductive, or developmental effects of 2-acetylaminofluorene in humans. It has caused a variety of tumors in laboratory animals. EPA has not classified 2-acetylaminofluorene for carcinogenicity.
2-Acetylaminofluorene is a synthetic, light tan crystalline solid that is insoluble in water and soluble in alcohols, glycols, ether, acetic acid, and fat solvents. It is used as a positive control by toxicologists to study the carcinogenicity and mutagenicity of aromatic amines. When heated to decomposition, 2-acetylaminofluorene emits toxic fumes of nitrogen oxides. The primary routes of potential human exposure to 2-acetylaminofluorene are inhalation and dermal contact. It is reasonably anticipated to be a human carcinogen. (NCI05)
2-Acetylaminofluorene can cause cancer according to an independent committee of scientific and health experts.
A hepatic carcinogen whose mechanism of activation involves N-hydroxylation to the aryl hydroxamic acid followed by enzymatic sulfonation to sulfoxyfluorenylacetamide. It is used to study the carcinogenicity and mutagenicity of aromatic amines.
CAS No. 53-96-3
Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
IUPAC Name N-(9H-fluoren-2-yl)acetamide
Standard InChI InChI=1S/C15H13NO/c1-10(17)16-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3,(H,16,17)
Standard InChI Key CZIHNRWJTSTCEX-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2
Canonical SMILES CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2
Boiling Point 303.0 °C
Colorform Crystals from alcohol + water
Tan, crystalline powde
Melting Point 381 °F (NTP, 1992)
194 °C
381 °F

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